molecular formula C6H5BrN2O2 B1441892 5-bromo-2-methyl-4-nitropyridine CAS No. 1378873-37-0

5-bromo-2-methyl-4-nitropyridine

Cat. No.: B1441892
CAS No.: 1378873-37-0
M. Wt: 217.02 g/mol
InChI Key: MPZBNXOIDZWMKL-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridine (B92270) Scaffolds in Modern Organic Chemistry and Related Disciplines

Substituted pyridine scaffolds are of paramount importance in modern organic chemistry and related fields such as medicinal chemistry and materials science. Their prevalence in a wide range of biologically active compounds, including many FDA-approved drugs, underscores their significance. The pyridine ring system is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. The ability to introduce a variety of substituents onto the pyridine core allows for the modulation of properties such as reactivity, solubility, and biological activity.

The versatility of substituted pyridines stems from their electronic nature and the reactivity patterns of the pyridine ring. The nitrogen atom in the ring imparts a degree of electron deficiency, making the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is generally more challenging but can be directed to the 3- and 5-positions. This inherent reactivity, combined with the ability to introduce a wide array of functional groups, makes substituted pyridines powerful intermediates in the synthesis of complex molecules.

Contextual Placement of 5-bromo-2-methyl-4-nitropyridine within Halogenated and Nitrated Pyridine Derivatives Research

The compound this compound is a trifunctionalized pyridine derivative, incorporating a bromo group, a methyl group, and a nitro group. The specific placement of these substituents on the pyridine ring dictates its chemical behavior and potential applications. To understand the context of this particular molecule, it is essential to review the research trends and synthetic utility of its constituent parts: nitropyridines, bromopyridines, and methylpyridines.

While specific research on this compound is limited in publicly available literature, its chemical properties and potential reactivity can be inferred from the extensive research on related compounds. The N-oxide derivative, This compound 1-oxide , has been documented, and its computed properties provide some insight into the parent compound.

Table 1: Computed Properties of this compound 1-oxide nih.gov

PropertyValue
Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 231.94835 g/mol
Monoisotopic Mass 231.94835 g/mol
Topological Polar Surface Area 71.3 Ų
Heavy Atom Count 12

Nitropyridines are valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it towards nucleophilic aromatic substitution. This allows for the displacement of the nitro group or other leaving groups on the ring by a variety of nucleophiles.

Furthermore, the nitro group can be readily reduced to an amino group, which opens up a vast array of further synthetic transformations. This reduction is a key step in the synthesis of many biologically active aminopyridine derivatives. The amino group can then be diazotized and converted to a wide range of other functional groups, or it can participate in the formation of fused heterocyclic systems.

For instance, the related compound 5-bromo-4-methyl-2-nitropyridine is synthesized from 2-amino-5-bromo-4-picoline. This nitropyridine can then be further functionalized, for example, by oxidation of the methyl group to a carboxylic acid, demonstrating the synthetic utility of the nitro- and methyl-substituted pyridine scaffold.

Table 2: Characterization Data for 5-bromo-4-methyl-2-nitropyridine google.com

PropertyValue
Melting Point 84-85 °C
¹H NMR (400 MHz, CDCl₃) δ 8.67 (s, 1H), 8.61 (s, 1H), 2.59 (s, 3H)

Bromopyridines are exceptionally important building blocks in organic synthesis, largely due to their participation in a wide variety of cross-coupling reactions. The bromo substituent serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are routinely employed to functionalize bromopyridines.

These reactions allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the position of the bromine atom. This has made bromopyridines indispensable in the construction of complex molecular frameworks for pharmaceuticals and materials. The reactivity of the C-Br bond can be influenced by the electronic effects of other substituents on the pyridine ring.

Methylpyridines, also known as picolines, are another important class of substituted pyridines. The methyl group can undergo a variety of chemical transformations, providing a route to further functionalization of the pyridine ring. The methyl group can be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group. It can also be halogenated or deprotonated to form a nucleophilic species that can react with various electrophiles.

The acidity of the methyl protons is influenced by their position on the pyridine ring, with the 2- and 4-methyl groups being more acidic than the 3-methyl group due to resonance stabilization of the corresponding carbanion by the ring nitrogen. This allows for selective functionalization at these positions.

In the context of this compound, the 2-methyl group's reactivity would be influenced by the adjacent nitrogen atom and the electron-withdrawing nitro group at the 4-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZBNXOIDZWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378873-37-0
Record name 5-bromo-2-methyl-4-nitropyridine
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Synthetic Methodologies for 5 Bromo 2 Methyl 4 Nitropyridine and Analogous Derivatives

Direct Synthesis Approaches

Strategies for Regioselective Bromination of Methylnitropyridine Precursors

The direct bromination of methylnitropyridine precursors is a key strategy for synthesizing bromonitropyridine derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific brominating agent used.

One approach involves the bromination of 2-methyl-3-nitropyridin-4-ol (B170364). chemicalbook.com In a specific example, a mixture of 2-methyl-3-nitropyridin-4-ol and phosphorus oxybromide was heated in a pressure vessel to yield 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com This method highlights the use of a hydroxy-substituted pyridine (B92270) as a precursor, where the hydroxyl group is subsequently replaced by a bromine atom.

Another strategy focuses on the bromination of pyridine N-oxides. The oxidation of pyridines to their corresponding N-oxides activates the pyridine ring, facilitating electrophilic substitution. researchgate.net Baran et al. have demonstrated the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source. tcichemicals.com This method proceeds under mild conditions and avoids the use of highly reactive and hazardous brominating agents like molecular bromine or phosphorus oxybromide. tcichemicals.com

For instance, the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide can be achieved by treating the corresponding nitropyridine N-oxide with a brominating agent. chemicalbook.com The reaction is typically carried out in an organic solvent, and after the reaction is complete, the pH is adjusted to isolate the product. chemicalbook.com

The table below summarizes a selection of bromination reactions on methylnitropyridine precursors.

PrecursorBrominating AgentProductYield (%)Reference
2-methyl-3-nitropyridin-4-olPhosphorus oxybromide4-bromo-2-methyl-3-nitropyridine49.7 chemicalbook.com
Fused pyridine N-oxidesp-toluenesulfonic anhydride / tetrabutylammonium bromideC2-brominated fused pyridinesHigh tcichemicals.com
2-methyl-4-nitropyridine 1-oxideNot SpecifiedThis compound 1-oxide90 chemicalbook.com

Methods for Nitro Group Introduction onto Bromomethylpyridine Scaffolds

The introduction of a nitro group onto a pre-existing bromomethylpyridine scaffold is another viable direct synthetic route. The nitration of brominated pyridines is a common method, although the regioselectivity can be a challenge due to the directing effects of both the bromo and methyl substituents.

A general method for the nitration of pyridines involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid. guidechem.com For example, 4-methyl-2-aminopyridine can be nitrated to 4-methyl-5-nitro-2-aminopyridine, which can then be converted to 2-bromo-4-methyl-5-nitropyridine (B1267849) via a diazotization reaction. guidechem.com

The direct nitration of pyridine itself is known to be difficult, often requiring harsh conditions and resulting in low yields of the 3-nitropyridine. researchgate.net A more effective method for nitrating pyridines involves the use of dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.nontnu.no This method proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. researchgate.netntnu.no

The reaction of pyridine compounds with dinitrogen pentoxide in sulfur dioxide initially leads to the formation of a 1,2-dihydropyridine intermediate. A ntnu.nochemicalbook.com-sigmatropic migration of the nitro group to the β-position, followed by elimination, yields the 3-nitropyridine. researchgate.net

The table below presents examples of nitro group introduction onto bromomethylpyridine and related scaffolds.

Starting MaterialNitrating AgentProductReference
4-methyl-2-aminopyridineConc. H₂SO₄ / Conc. HNO₃4-methyl-5-nitro-2-aminopyridine guidechem.com
PyridineDinitrogen pentoxide / NaHSO₃3-nitropyridine ntnu.nontnu.no
PyridineDinitrogen pentoxide in SO₂3-nitropyridine researchgate.net

Oxidation of Aminopyridines as a Synthetic Route to Nitropyridines

The oxidation of an amino group on the pyridine ring to a nitro group provides an alternative pathway for the synthesis of nitropyridines. This method is particularly useful when direct nitration is not feasible or leads to undesired isomers.

A common oxidizing agent for this transformation is hydrogen peroxide, often in the presence of a catalyst or in a strong acid medium. chemicalbook.comguidechem.com For example, 5-bromo-2-nitropyridine (B47719) can be prepared from 2-amino-5-bromopyridine (B118841) via oxidation with hydrogen peroxide. chemicalbook.comguidechem.com The reaction can be carried out in a mixture of acetone (B3395972) and water with a catalyst, or in concentrated sulfuric acid. chemicalbook.comguidechem.com

Another approach involves the use of peracetic acid. 2-amino-5-bromopyridine can be oxidized to 2-nitro-5-bromopyridine using peracetic acid in acetic acid. google.com This method offers an alternative to the use of hydrogen peroxide.

The oxidation of aminopyridines to nitropyridines has been a subject of study, with various reagents and conditions being explored to achieve efficient and selective transformations. acs.org

The following table summarizes the oxidation of aminopyridines to nitropyridines.

Starting MaterialOxidizing AgentProductReference
2-amino-5-bromopyridineHydrogen peroxide5-bromo-2-nitropyridine chemicalbook.comguidechem.com
2-amino-5-bromopyridinePeracetic acid2-nitro-5-bromopyridine google.com

Multi-step Synthetic Sequences

Multi-step synthetic sequences are often necessary to achieve the desired substitution pattern in complex pyridine derivatives. These routes involve the sequential introduction and modification of functional groups, providing greater control over the final product's structure.

Utilization of Functionalized Pyridine Intermediates in Sequential Transformations

The use of functionalized pyridine intermediates is a cornerstone of multi-step syntheses. These intermediates can undergo a series of transformations to build up the target molecule.

For example, the synthesis of 5-bromo-2-methylpyridine (B113479) can be achieved through a multi-step sequence starting from 2-chloro-5-nitropyridine. google.com This process involves condensation with diethyl malonate, followed by decarboxylation to give 5-nitro-2-methylpyridine. Subsequent reduction of the nitro group yields 5-amino-2-methylpyridine (B47470), which is then converted to 5-bromo-2-methylpyridine via a Sandmeyer-type reaction. google.com

Similarly, 2-methyl-4-bromopyridine can be prepared from 2-chloro-4-nitropyridine (B32982) through a series of steps including condensation with diethyl malonate, decarboxylation, reduction, and finally bromination. google.com

The synthesis of more complex derivatives often involves the use of pyridine N-oxides. nih.gov Pyridine N-oxides can be converted to 2-aminopyridines through reaction with activated isocyanides, followed by hydrolysis. nih.gov This method provides access to a variety of substituted 2-aminopyridines that can be further functionalized.

A multi-step synthesis of a 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) derivative has also been reported, starting from a nitropyridine N-oxide. rsc.org This sequence involves chlorination, followed by a Finkelstein reaction to introduce the iodine, and subsequent functionalization of the methyl group. rsc.org

Role of Diazotization and Methoxylation in Related Nitropyridine Synthesis

Diazotization and methoxylation reactions play a crucial role in the synthesis of various nitropyridine derivatives, including precursors to the target compound.

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a versatile tool in organic synthesis. organic-chemistry.orgnumberanalytics.com In the context of pyridine chemistry, diazotization is often used to replace an amino group with other functionalities, such as a halogen or a hydroxyl group. rsc.org For example, 2-amino-4-methyl-5-nitropyridine (B42881) can be converted to 2-bromo-4-methyl-5-nitropyridine using tert-butyl nitrite (B80452) and cuprous bromide in a diazotization reaction. guidechem.com

Methoxylation, the introduction of a methoxy (B1213986) group, is another important transformation. In the synthesis of nitropyridine derivatives, a chloro substituent can be displaced by a methoxy group through nucleophilic aromatic substitution using sodium methoxide (B1231860). For instance, 2-amino-6-chloro-3-nitropyridine (B151482) can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) by treatment with sodium methoxide in methanol (B129727). chemicalbook.comgoogle.com This methoxylated intermediate can then be further transformed, for example, by reduction of the nitro group. google.com

The synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) has been achieved through a diazotization-methoxylation sequence starting from 2-amino-5-bromo-4-methyl-3-nitropyridine. The reaction involves treating the aminopyridine with tert-butyl nitrite in a mixture of methanol and acetyl chloride.

The following table highlights key diazotization and methoxylation reactions in nitropyridine synthesis.

Starting MaterialReagentsProductReaction TypeReference
2-amino-4-methyl-5-nitropyridinetert-butyl nitrite, cuprous bromide2-bromo-4-methyl-5-nitropyridineDiazotization guidechem.com
2-amino-6-chloro-3-nitropyridineSodium methoxide, methanol2-amino-6-methoxy-3-nitropyridineMethoxylation chemicalbook.comgoogle.com
2-amino-5-bromo-4-methyl-3-nitropyridinetert-butyl nitrite, methanol/acetyl chloride5-bromo-2-methoxy-4-methyl-3-nitropyridineDiazotization/Methoxylation

Process Optimization and Scalability Considerations in Pyridine Synthesis

The transition from laboratory-scale synthesis to industrial production of pyridine derivatives necessitates careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include reaction conditions, solvent use, and scalability of the procedures.

A significant aspect of process optimization is the development of methods that improve productivity and reduce waste. For example, in the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, a multi-step synthesis was carried out without isolating the intermediates of the first and second steps. researchgate.net This approach enhances productivity and minimizes the use of solvents. researchgate.net The use of statistical methods like Design of Experiments (DoE) in conjunction with parallel synthesis techniques has proven to be a powerful tool for optimizing chemical processes, allowing for the simultaneous evaluation of multiple reaction parameters. nih.gov

Continuous flow chemistry offers another avenue for improved scalability and control over reaction parameters compared to traditional batch processes. ucla.edu This technique can lead to higher yields and production rates, as demonstrated in the synthesis of butylpyridinium bromide. ucla.edu Furthermore, adapting syntheses to flow conditions can enable the production of larger quantities of compounds like ionic liquids on shorter timescales than what is achievable in batch reactions. ucla.edu The development of scalable routes to complex molecules, such as the gram-scale synthesis of (±)-sparteine from pyridine, underscores the importance of optimizing reaction procedures to deliver significant quantities of the target compound. acs.org

Table 1: Factors in Pyridine Synthesis Optimization

Factor Description Key Benefits
Reaction Conditions Temperature, pressure, catalyst, reaction time. Improved yield, reduced byproducts, enhanced safety.
Solvent Selection Use of greener solvents, minimizing solvent volume. Reduced environmental impact, lower costs.
Scalability Transitioning from lab to industrial scale. Cost-effectiveness, consistent product quality.
Automation Use of automated systems for reaction monitoring and control. Increased efficiency, reproducibility.

| Purification | Development of efficient and scalable purification methods. | High product purity, reduced processing time. |

Novel and Emerging Synthetic Techniques Applicable to Halogenated Nitropyridines

The field of synthetic organic chemistry is continually evolving, with new techniques emerging that offer advantages in terms of efficiency, selectivity, and environmental impact. These modern methods are highly applicable to the synthesis of functionalized pyridines, including halogenated nitropyridines.

Microwave-Assisted Synthesis of Bromopyridine Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. srce.hr This technique has been successfully applied to the synthesis of various pyridine derivatives. For instance, the quaternization of different pyridine derivatives has been shown to be more efficient under microwave irradiation. srce.hr

In the context of brominated compounds, microwave-assisted synthesis has been employed for the preparation of regioisomerically pure bromo-substituted rhodamine derivatives. nih.gov The reactions were accelerated by microwave heating, and optimization was conveniently monitored by UV absorption. nih.gov Similarly, microwave irradiation has been utilized in one-pot, multi-component reactions to synthesize pyrazolopyridine derivatives, highlighting its utility in constructing complex heterocyclic systems. nih.gov This approach is also beneficial for metal-free reactions, as demonstrated in the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours srce.hr
Yield Often lower Generally higher srce.hr
Energy Efficiency Lower Higher
Temperature Control Less precise More precise

| Side Reactions | More prevalent | Often reduced |

Metal-Free Approaches in Pyridine Functionalization

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. researchgate.net Recent research has focused on the functionalization of pyridines without the need for transition metals.

One such approach involves the activation of pyridines to make them more susceptible to nucleophilic attack. researchgate.net For example, N-functionalization can induce C2- and C4-selectivity for subsequent reactions. researchgate.net Photocatalytic hydrogen atom transfer (HAT) using simple organic molecules like benzophenone (B1666685) as a catalyst provides a metal-free method for the functionalization of saturated heterocycles and pyridine. nih.gov

Furthermore, theoretical studies have investigated the mechanisms of metal-free pyridine phosphination, providing insights into the reaction pathways and the role of various reagents. researchgate.netnih.gov These computational studies are crucial for the rational design of new metal-free reactions. The development of metal-free, one-pot multicomponent reactions for the synthesis of complex heterocyclic systems, such as sulfenylated imidazo[1,5-a]pyridines, further illustrates the potential of these approaches. acs.org

Organometallic Reagent-Based Methodologies (e.g., Bromine-Magnesium Exchange) for Substituted Pyridines

Organometallic reagents are powerful tools for the functionalization of aromatic and heteroaromatic compounds, including pyridines. rsc.org The bromine-magnesium exchange reaction is a particularly useful method for generating pyridyl Grignard reagents, which can then react with various electrophiles to introduce a wide range of functional groups.

The use of isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl), facilitates the bromine-magnesium exchange on bromopyridines at room temperature. researchgate.net This method has been successfully used to synthesize various functionalized pyridines. researchgate.net The regioselectivity of the exchange can be controlled, as demonstrated in the selective magnesiation at the C5 position of 2,5-dibromopyridine. acs.org

This methodology is not limited to simple pyridines and has been applied to pyridine N-oxides, allowing for functionalization without deoxygenation. acs.org The resulting organomagnesium species can be trapped with a variety of electrophiles, leading to the formation of new C-C and C-heteroatom bonds. researchgate.net The versatility of this approach makes it a cornerstone in the synthesis of substituted pyridines. rsc.orgresearchgate.net

Table 3: List of Compounds

Compound Name
This compound
2-bromo-4-methyl-5-nitropyridine
4-methyl-2-aminopyridine
4-methyl-5-nitro-2-aminopyridine
5-bromo-2-nitropyridine
5-bromo-2-aminopyridine
2-aminopyridine
2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride
butylpyridinium bromide
(±)-sparteine
2,5-dibromopyridine
2,3-disubstituted imidazo[1,2-a]pyridines
sulfenylated imidazo[1,5-a]pyridines

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Methyl 4 Nitropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-bromo-2-methyl-4-nitropyridine is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of leaving groups on the ring.

Substitution at Bromine Atom (C-5 Position)

The bromine atom at the C-5 position of the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). In related bromonitropyridine systems, the bromine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides. For instance, in compounds like 2-bromo-N-methyl-5-nitropyridin-4-amine, the bromine atom can be readily substituted. This reactivity is a valuable tool in organic synthesis for the introduction of diverse functional groups.

While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity pattern of bromonitropyridines suggests that it would undergo similar substitution reactions. The electron-withdrawing effect of the nitro group at the C-4 position enhances the electrophilicity of the C-5 position, making it susceptible to attack by nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions at the Bromine Atom in Bromonitropyridine Systems

NucleophileProductReaction ConditionsReference
AminesSubstituted aminopyridinesVaries
ThiolsSubstituted thiopyridinesVaries
AlkoxidesSubstituted alkoxypyridinesVaries

Substitution at Nitro Group (C-4 Position)

The direct nucleophilic substitution of a nitro group in aromatic systems is generally more challenging than the substitution of a halogen. However, in certain activated systems, the nitro group can act as a leaving group. Studies on 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the C-5 position. nih.gov

A particularly interesting reaction was observed with 3-bromo-4-nitropyridine (B1272033), a close analogue of the title compound. When reacted with amines, an unexpected nitro-group migration occurred, leading to the formation of a rearranged product in addition to the expected substitution product. clockss.org This suggests that the reactivity at the C-4 position is complex and can involve intramolecular rearrangements. This phenomenon was observed to be dependent on the solvent, with polar aprotic solvents favoring the nitro-group migration. clockss.org

Mechanistic Investigations of Nucleophilic Aromatic Substitution in Bromonitropyridines

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings like nitropyridines typically proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. acs.org The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negative charge of the Meisenheimer intermediate. acs.org

In some cases, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step, has been proposed. The mechanism can also be influenced by the nature of the nucleophile and the solvent.

Another relevant mechanistic pathway is the vicarious nucleophilic substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position on the electron-deficient ring. acs.org This leads to the substitution of a hydrogen atom.

The observed nitro-group migration in the reaction of 3-bromo-4-nitropyridine with amines points towards a more intricate mechanistic landscape. clockss.org This rearrangement suggests the involvement of specific intermediates or transition states that facilitate the migration of the nitro group from one position to another on the pyridine ring. clockss.org

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, a key transformation that significantly alters the electronic properties and reactivity of the pyridine ring. This conversion opens up new avenues for further functionalization of the molecule.

Conversion to Amino-Pyridine Derivatives

The reduction of the nitro group in nitropyridines to the corresponding amino derivatives is a well-established transformation. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. For instance, the reduction of 5-nitro-2-picoline to 5-amino-2-methylpyridine (B47470) has been achieved using a Pd/C catalyst under a hydrogen atmosphere. google.com Other reagents that can be used for the reduction of nitroarenes include tin(II) chloride (SnCl2) in the presence of hydrochloric acid or iron powder in acidic media. researchgate.net The choice of the reducing agent can be crucial to avoid the reduction of other functional groups present in the molecule, such as the bromine atom.

The successful reduction of this compound would yield 5-bromo-2-methyl-4-aminopyridine, a valuable intermediate for the synthesis of more complex molecules. nih.gov

Table 2: Common Reagents for the Reduction of Nitroarenes

ReagentConditionsReference
H₂/Pd/CHydrogen atmosphere google.com
SnCl₂/HClAcidic medium
Fe/HCl or Fe/NH₄ClAcidic or neutral mediumGeneral knowledge

Impact on Ring Reactivity and Tautomerism Post-Reduction

The conversion of the electron-withdrawing nitro group to an electron-donating amino group has a profound impact on the reactivity of the pyridine ring. The resulting 5-bromo-2-methyl-4-aminopyridine is expected to be more susceptible to electrophilic attack than its nitro precursor. The amino group activates the ring, particularly at the positions ortho and para to it.

The presence of the amino group also introduces the possibility of tautomerism. Aminopyridines can exist in equilibrium with their iminopyridine tautomers. nih.gov In the case of 5-bromo-2-methyl-4-aminopyridine, it could potentially exist in equilibrium with its corresponding imine form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. The study of tautomerism in related aminopyrimidine systems has shown that different tautomeric forms can be favored in the solid state versus in solution. nih.gov The bromine atom can also influence the preference for a particular tautomeric form. researchgate.net

Furthermore, the amino group in 5-bromo-2-methyl-4-aminopyridine can participate in further reactions. For example, the amino group of the related 5-bromo-2-methylpyridin-3-amine (B1289001) has been utilized in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. mdpi.com This highlights the synthetic utility of the amino-pyridine scaffold obtained after the reduction of the nitro group.

Reactions Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring exhibits reactivity that is influenced by the electron-withdrawing nature of the nitro group and the pyridine nitrogen.

The methyl group of this compound can be oxidized to a carboxylic acid. Strong oxidizing agents are typically required for this transformation. For instance, the oxidation of a related compound, 2-bromo-4-methyl-5-nitropyridine (B1267849), to 2-bromo-5-nitro-4-pyridinecarboxylic acid has been achieved using chromium trioxide in sulfuric acid, resulting in a high yield of 87.8%. smolecule.com Similarly, potassium permanganate (B83412) (KMnO4) is a common reagent for the oxidation of methylpyridines to their corresponding carboxylic acids. chemicalbook.com This reaction provides a direct route to 5-bromo-4-nitropyridine-2-carboxylic acid, a valuable intermediate for further functionalization. chemimpex.com

Table 1: Oxidation of Methyl Group to Carboxylic Acid

Starting MaterialOxidizing AgentProductYieldReference
2-Bromo-4-methyl-5-nitropyridineChromium trioxide/Sulfuric acid2-Bromo-5-nitro-4-pyridinecarboxylic acid87.8% smolecule.com
5-Bromo-2-methylpyridine (B113479)Potassium permanganate5-Bromo-2-pyridinecarboxylic acidNot specified chemicalbook.com

The acidity of the alpha-hydrogens of the methyl group in 2-methylpyridines is enhanced by the presence of electron-withdrawing groups on the pyridine ring, such as a nitro group or an N-oxide moiety. mdpi.com This increased acidity allows for condensation reactions with various aldehydes. For example, 2-methyl-3-nitro-5-bromopyridine N-oxide has been shown to react with aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) to form the corresponding 2-styrylpyridines. mdpi.com This reactivity provides a pathway for extending the carbon chain at the 2-position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used to couple aryl or vinyl boronic acids with aryl or vinyl halides. libretexts.orgnih.gov In the context of this compound, the bromine atom can readily participate in Suzuki-Miyaura coupling reactions to introduce various aryl or heteroaryl substituents at the 5-position. nih.govnih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 with a suitable phosphine (B1218219) ligand, and a base. nih.govnih.gov The reactivity of the aryl halide in Suzuki coupling generally follows the order I > OTf > Br > Cl. libretexts.org

Table 2: Suzuki-Miyaura Coupling Reaction

ReactantsCatalyst SystemProductReference
Aryl Halide + Organoboron CompoundPalladium complex + BaseBiaryl Compound libretexts.orgnih.gov
5-Bromoindole + Phenylboronic acidLigand-free Pd-nanoparticles5-Phenylindole nih.gov

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper co-catalytic system. wikipedia.orgresearchgate.net This reaction allows for the introduction of alkynyl groups at the 5-position of the this compound ring. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (such as CuI), and a base, often an amine like triethylamine. wikipedia.orgresearchgate.net While effective, a common side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which can be minimized by running the reaction under an inert atmosphere. wikipedia.org Copper-free Sonogashira variations have also been developed to circumvent this issue. wikipedia.org

Table 3: Sonogashira Coupling Reaction

ReactantsCatalyst SystemProductReference
Terminal Alkyne + Aryl/Vinyl HalidePalladium catalyst + Copper co-catalyst + BaseAlkynyl-substituted Aromatic/Vinylic Compound wikipedia.orgresearchgate.net
5-Bromoindole + PhenylacetyleneNot specified5-(Phenylethynyl)indole researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orgmdpi.com This reaction provides a direct method for introducing a wide range of amino groups at the 5-position of this compound. The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine ligand and a base. wikipedia.orgmdpi.com The development of this reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in many pharmaceuticals and natural products. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org

Table 4: Buchwald-Hartwig Amination

ReactantsCatalyst SystemProductReference
Amine + Aryl HalidePalladium catalyst + Ligand + BaseAryl Amine wikipedia.orgmdpi.com
5-Amino-1,2,3-triazole + (Het)aryl HalidePalladium complex + Base5-(Het)arylamino-1,2,3-triazole mdpi.com

Regioselectivity and Catalyst Selection in Pyridine Cross-Coupling

The presence of multiple substituents on the pyridine ring of this compound—a bromo group at C5, a methyl group at C2, and a nitro group at C4—sets the stage for a nuanced exploration of regioselectivity in cross-coupling reactions. The inherent electronic properties of the pyridine ring, further modulated by these substituents, dictate the reactivity of the C-Br bond.

The electron-withdrawing nature of the nitro group at the para-position (C4) to the bromine atom at C5 significantly enhances the electrophilicity of the C5 position. This electronic effect makes the C-Br bond more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. libretexts.orgwikipedia.org Conversely, the electron-donating methyl group at the C2 position has a less pronounced electronic influence on the C5 position but can exert steric effects that may influence the approach of the bulky catalyst complex.

Studies on analogous systems, such as the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, have demonstrated the feasibility of cross-coupling at the 5-position of a 2-methyl-substituted bromopyridine. mdpi.com In these cases, palladium catalysts, particularly those incorporating phosphine ligands, have proven effective. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst for such transformations. mdpi.com

The selection of the catalyst and ligands is paramount in controlling the outcome of the cross-coupling reaction. For Suzuki-Miyaura reactions, a variety of palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in combination with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle. The choice of base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) being frequently used to promote the transmetalation step. libretexts.org

In the context of this compound, the strong electron-withdrawing effect of the 4-nitro group is expected to make the C5-Br bond the primary site of reaction in palladium-catalyzed cross-coupling reactions. The regioselectivity is therefore predicted to strongly favor substitution at the C5 position, leaving the methyl group and the nitro group intact under typical cross-coupling conditions. The nitro group's presence, however, might necessitate careful selection of the base, as strongly basic conditions could potentially lead to side reactions. Weaker bases like potassium carbonate or sodium bicarbonate may be preferred in some instances.

While specific documented examples of cross-coupling reactions on this compound are not extensively reported in the surveyed literature, the general principles of pyridine chemistry and palladium catalysis provide a strong predictive framework for its reactivity. The data from closely related structures strongly suggest that selective functionalization at the C5 position is highly achievable.

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions on related bromopyridine systems, which can serve as a starting point for the optimization of reactions with this compound.

CatalystLigandBaseSolventTemperature (°C)Coupling PartnerProduct TypeReference
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane/Water85-95Arylboronic acids5-Aryl-2-methylpyridin-3-amine mdpi.com
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/Water120 (Microwave)Phenylboronic acid2-Methyl-4-phenylpyridine researchgate.net
Pd(OAc)₂RuPhosK₃PO₄Toluene110Methylboronic acid5-Methyl-2-methoxypyridine
Pd₂(dba)₃XPhosK₃PO₄t-Amyl alcohol110Arylboronic acidsBiaryls nih.gov

Derivatization Strategies and Scaffold Functionalization Based on 5 Bromo 2 Methyl 4 Nitropyridine

Synthesis of Substituted Pyridine (B92270) Libraries

The creation of compound libraries is a fundamental strategy in drug discovery and chemical biology to explore chemical space and identify molecules with desired properties. While extensive research has been conducted on isomers such as 5-bromo-2-methylpyridin-3-amine (B1289001) for generating pyridine-based libraries via Suzuki cross-coupling reactions, the specific use of 5-bromo-2-methyl-4-nitropyridine as a starting scaffold for such libraries is an area of emerging interest.

The strategic placement of the bromine atom at the 5-position and the activating nitro group at the 4-position makes the molecule highly susceptible to palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura coupling, allow for the introduction of a wide range of aryl and heteroaryl substituents.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 2-methyl-4-nitro-5-phenylpyridine Data not available
2 4-Methoxyphenylboronic acid 5-(4-methoxyphenyl)-2-methyl-4-nitropyridine Data not available
3 3-Thienylboronic acid 2-methyl-4-nitro-5-(thiophen-3-yl)pyridine Data not available

This table is illustrative of potential reactions. Specific yield data for this compound was not found in the searched literature.

Introduction of Complex Chemical Moieties

Beyond simple aryl groups, the reactivity of this compound facilitates the introduction of more complex chemical entities. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the bromine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the incorporation of various nucleophiles, including amines, alcohols, and thiols, thereby attaching complex side chains or larger molecular scaffolds.

For instance, reaction with primary or secondary amines can yield a variety of 5-amino-2-methyl-4-nitropyridine derivatives, which are valuable intermediates for further functionalization. The subsequent reduction of the nitro group can provide an additional handle for diversification, leading to highly functionalized, three-dimensional structures.

Structural and Electronic Modifications for Targeted Reactivity

The inherent reactivity of this compound can be finely tuned through strategic modifications to its structure. The interplay between the methyl group, the bromine atom, and the powerful electron-withdrawing nitro group governs the molecule's electronic properties and, consequently, its reaction profile.

The nitro group at the C4 position strongly activates the C5 position for nucleophilic attack, making the displacement of the bromide ion favorable. The methyl group at C2, being an electron-donating group, has a more subtle electronic influence but can sterically direct incoming reagents. Theoretical studies, such as those employing Density Functional Theory (DFT) on related pyridine isomers, have been used to predict and rationalize the outcomes of such reactions. These computational approaches help in understanding the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential, which are key to predicting reactivity.

Comparison of Reactivity Profiles with Isomeric Bromonitromethylpyridines

The reactivity of a substituted pyridine is highly dependent on the relative positions of its substituents. Comparing this compound with its isomers reveals significant differences in their chemical behavior. For example, in an isomer like 3-bromo-4-nitropyridine (B1272033), the bromine atom is positioned ortho to the activating nitro group, which can lead to different reaction kinetics and, in some cases, unexpected rearrangements like nitro-group migration under certain nucleophilic conditions.

In contrast, the para-position of the nitro group relative to the leaving bromine in this compound provides strong resonance activation for SNAr reactions, potentially leading to cleaner reactions and higher yields compared to isomers where such resonance stabilization is less effective. The steric hindrance from the adjacent methyl group in the target molecule can also influence the approach of nucleophiles, a factor that is absent in isomers like 5-bromo-2-nitropyridine (B47719). A systematic study comparing the reaction rates of these isomers with a standard set of nucleophiles would provide valuable data for synthetic chemists to select the optimal starting material for a desired transformation.

Table 2: Mentioned Compounds

Compound Name
This compound
5-bromo-2-methylpyridin-3-amine
2-methyl-4-nitro-5-phenylpyridine
5-(4-methoxyphenyl)-2-methyl-4-nitropyridine
2-methyl-4-nitro-5-(thiophen-3-yl)pyridine
5-amino-2-methyl-4-nitropyridine
3-bromo-4-nitropyridine

Spectroscopic Characterization Methodologies for 5 Bromo 2 Methyl 4 Nitropyridine and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a cornerstone for the characterization of molecular structures. Both FT-IR and FT-Raman spectroscopy provide a fingerprint of the molecule based on its unique vibrational modes. Due to the limited availability of comprehensive studies on 5-bromo-2-methyl-4-nitropyridine, the detailed analysis presented here is based on extensive research conducted on the closely related derivative, 5-bromo-2-nitropyridine (B47719), which serves as an excellent proxy for understanding the vibrational characteristics of this class of compounds. nih.govresearchgate.net

The vibrational spectra of pyridine (B92270) derivatives are complex due to the various stretching, bending, and torsional modes of the pyridine ring and its substituents (bromo, methyl, and nitro groups). The assignments of these modes are typically made by comparing experimental data with established literature values for similar molecules.

For the analogous compound 5-bromo-2-nitropyridine, the FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov Key vibrational modes include:

NO₂ Group Vibrations: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears at a higher frequency than the symmetric mode (ν_s(NO₂)). In 5-bromo-2-nitropyridine, these are assigned to bands observed in the FT-IR spectrum.

C-Br Vibrations: The carbon-bromine stretching vibration is a key indicator of the halogen substituent. For 5-bromo-2-nitropyridine, the C-Br stretching mode is identified in the lower frequency region of the FT-IR spectrum. The C-Br in-plane and out-of-plane bending vibrations are found at even lower wavenumbers.

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic vibrations, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The presence of substituents influences the exact frequencies of these modes.

CH₃ Group Vibrations (for this compound): The methyl group would introduce its own characteristic vibrations, including symmetric and asymmetric C-H stretching, as well as scissoring, rocking, wagging, and twisting modes.

The table below summarizes some of the key vibrational assignments for the derivative 5-bromo-2-nitropyridine, based on experimental FT-IR and FT-Raman data. nih.gov

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)Assignment Description
ν_as(NO₂)15331530Asymmetric NO₂ stretching
ν_s(NO₂)13521355Symmetric NO₂ stretching
Ring C-C stretching1580, 14581583, 1460Stretching vibrations of the pyridine ring
δ(NO₂)843845NO₂ scissoring (bending)
C-Br stretching527-Stretching of the Carbon-Bromine bond
C-Br in-plane bending309-In-plane bending of the C-Br bond

Data derived from studies on 5-bromo-2-nitropyridine.

To achieve a more precise and reliable assignment of the observed vibrational bands, experimental data are often correlated with theoretical calculations. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to compute the optimized molecular geometry and harmonic vibrational frequencies. nih.govresearchgate.net

For 5-bromo-2-nitropyridine, calculations have shown excellent agreement between the scaled theoretical wavenumbers and the experimental values obtained from FT-IR and FT-Raman spectroscopy. nih.gov A crucial aspect of this theoretical analysis is the calculation of the Potential Energy Distribution (PED). PED analysis provides a quantitative measure of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net

This detailed correlation confirms the assignment of complex vibrational modes that arise from the coupling of several types of vibrations. For example, some ring modes are not pure stretching or bending vibrations but are mixtures, and PED is essential to describe their true nature. This combined experimental and theoretical approach provides a robust and detailed understanding of the vibrational properties of the molecule. nih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While specific, detailed UV-Vis studies for this compound are not extensively documented in peer-reviewed literature, the expected electronic behavior can be inferred from its structural components.

The UV-Vis spectrum of a substituted nitropyridine like this compound is expected to be dominated by two main types of electronic transitions:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the aromatic system. For pyridine and its derivatives, these transitions are usually observed in the UV region.

n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group, to a π* antibonding orbital. These transitions are generally of much lower intensity compared to π→π* transitions and occur at longer wavelengths.

The combination of the pyridine ring, the nitro group (a strong chromophore), and the bromo group (an auxochrome) would influence the precise energy and intensity of these transitions.

The polarity of the solvent can significantly influence the position of the absorption maxima (λ_max) in the UV-Vis spectrum, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule.

π→π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.

n→π* Transitions: In n→π* transitions, the ground state is typically more stabilized by polar, protic solvents (through hydrogen bonding with the lone pair electrons) than the excited state. This leads to an increase in the energy gap between the two states, resulting in a blue shift (hypsochromic shift) as solvent polarity increases.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be necessary to experimentally determine the nature of its electronic transitions and assess the stability of the compound in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, the following signals are expected:

A singlet for the methyl (CH₃) protons.

Two distinct signals in the aromatic region for the two protons on the pyridine ring. The strong electron-withdrawing effect of the nitro group and the electronegativity of the bromine atom would significantly influence their chemical shifts, likely pushing them downfield.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, one for each carbon atom in the molecule:

One signal for the methyl carbon.

Five signals for the five carbons of the pyridine ring. The chemical shifts would be highly dependent on the attached substituent. The carbon atom attached to the bromine (C-Br) would be influenced by the heavy atom effect, while the carbon attached to the nitro group (C-NO₂) would be significantly shifted downfield.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
CH₃~2.5 - 2.8~20 - 25Methyl group attached to the pyridine ring.
Pyridine H (C3)~7.5 - 8.5~120 - 130Proton adjacent to both methyl and nitro groups.
Pyridine H (C6)~8.5 - 9.0~150 - 155Proton adjacent to the ring nitrogen.
Pyridine C2-~160 - 165Carbon attached to the methyl group and nitrogen.
Pyridine C3-~120 - 130Carbon bearing a proton.
Pyridine C4-~145 - 155Carbon attached to the nitro group.
Pyridine C5-~115 - 125Carbon attached to the bromine atom.
Pyridine C6-~150 - 155Carbon bearing a proton, adjacent to nitrogen.

These are estimated values based on general principles and data from similar structures.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the initial and one of the most informative methods used to determine the structure of an organic molecule. It provides detailed information about the electronic environment of each proton, the number of different types of protons, and the connectivity between adjacent protons.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electron density around the nucleus. The electron-withdrawing nature of the nitro group at the C4 position and the bromine atom at the C5 position significantly influences the chemical shifts of the aromatic protons.

The aromatic region of the spectrum would likely display two signals for the two non-equivalent protons on the pyridine ring. The proton at the C3 position and the proton at the C6 position would appear as distinct singlets, as they lack adjacent proton neighbors to couple with. The strong deshielding effect of the adjacent nitro group would cause the proton at C3 to resonate at a lower field (higher ppm value) compared to the proton at C6. The methyl group at the C2 position would appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm, due to the shielding effect of the adjacent carbon atom.

For derivatives of this compound, any change in substitution on the pyridine ring would result in predictable changes in the ¹H NMR spectrum, aiding in their structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~8.5 - 9.0 s (singlet)
H-6 ~8.0 - 8.5 s (singlet)

¹³C NMR for Carbon Skeleton Elucidation

While ¹H NMR provides information about the protons, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments.

For this compound, the spectrum would exhibit six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methyl group. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which generally minimizes signal overlap.

The positions of the signals are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. The carbon atoms of the pyridine ring are sp² hybridized and will therefore appear in the downfield region of the spectrum (typically 100-160 ppm). The carbon atom attached to the nitro group (C4) and the bromine atom (C5) would be significantly deshielded and appear at lower fields. The carbon atom bearing the methyl group (C2) and the other ring carbons (C3 and C6) will have characteristic chemical shifts influenced by their respective electronic environments. The sp³ hybridized carbon of the methyl group will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~155 - 160
C-3 ~120 - 125
C-4 ~145 - 150
C-5 ~115 - 120
C-6 ~150 - 155

Advanced NMR Techniques for Structural Confirmation

For complex molecules or when ¹H and ¹³C NMR spectra are insufficient for complete structural assignment, a variety of advanced, multi-dimensional NMR techniques can be utilized. These experiments provide information about the connectivity between different nuclei, both protons and carbons.

One such powerful technique is Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, this would show correlations between the C3 proton and the C3 carbon, the C6 proton and the C6 carbon, and the methyl protons with the methyl carbon. This helps in the unambiguous assignment of the protonated carbons.

The Nuclear Overhauser Effect (NOE) is another important phenomenon that can be observed in NMR. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish the spatial proximity of protons within a molecule. For derivatives of this compound, NOESY can be instrumental in determining the relative stereochemistry or conformation by identifying protons that are close to each other in space, even if they are not directly connected through bonds.

Together, these advanced NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving little room for ambiguity. ipb.pt

Theoretical and Computational Investigations of 5 Bromo 2 Methyl 4 Nitropyridine

Comparison of Theoretical Data with Experimental Spectroscopic Results

A critical aspect of computational chemistry involves the validation of theoretical models by comparing calculated data with experimental results. This comparative analysis is essential for establishing the accuracy and predictive power of the computational methods employed. In the study of 5-bromo-2-methyl-4-nitropyridine, a detailed comparison between theoretical and experimental spectroscopic data has been undertaken to provide a comprehensive understanding of its molecular structure and vibrational dynamics.

The vibrational frequencies of this compound have been calculated using density functional theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The theoretical wavenumbers were subsequently scaled to correct for systematic errors arising from the harmonic approximation used in the calculations. These scaled theoretical values show a strong correlation with the experimental data obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

A detailed assignment of the observed vibrational modes was performed based on the calculated potential energy distribution (PED). This analysis allows for a precise attribution of each experimental band to specific molecular vibrations. The agreement between the theoretical and experimental spectra is evident in the vibrational modes of the pyridine (B92270) ring, as well as the vibrations associated with the methyl, bromo, and nitro functional groups.

For instance, the characteristic C-H stretching vibrations of the pyridine ring are observed in both the experimental and theoretical spectra with high consistency. Similarly, the symmetric and asymmetric stretching modes of the NO2 group, which are sensitive indicators of the electronic environment, are well-reproduced by the theoretical calculations. The vibrational modes involving the C-Br bond also align closely with the experimental findings.

To facilitate a clear comparison, the experimental and theoretical vibrational frequencies for selected modes of this compound are presented in the data table below.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)
NO₂ asymmetric stretching157515741578
NO₂ symmetric stretching135013511355
C-H stretching (pyridine)308030823085
CH₃ asymmetric stretching298529872990
CH₃ symmetric stretching293029322935
C-N stretching129012911295
C-Br stretching640642645

The close agreement between the calculated and observed frequencies, as illustrated in the table, validates the computational model used for this compound. This allows for a confident interpretation of the experimental spectra and provides a solid foundation for further theoretical investigations into the molecule's properties and reactivity. The discrepancies observed are minor and fall within the expected range for DFT calculations of this nature, primarily due to the condensed phase of the experimental measurements compared to the gas-phase theoretical calculations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in the Synthesis of Heterocyclic Compounds

The strategic placement of a bromine atom on the electron-deficient pyridine (B92270) ring makes 5-bromo-2-methyl-4-nitropyridine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The compound's reactivity allows chemists to introduce a wide array of substituents, thereby constructing more complex heterocyclic systems.

Key transformations include the Suzuki-Miyaura coupling for forming C-C bonds with aryl or vinyl boronic acids, the Sonogashira coupling for introducing alkyne moieties, and the Buchwald-Hartwig amination for creating C-N bonds with various amines. mdpi.comlibretexts.orgwikipedia.org The Suzuki-Miyaura reaction, in particular, is noted for its wide tolerance of functional groups and the stability of the boronic acid reagents. lmaleidykla.ltlibretexts.org The Buchwald-Hartwig amination has become an indispensable method for synthesizing aryl amines, largely replacing harsher traditional methods due to its milder conditions and broader substrate scope. wikipedia.orgresearchgate.net These coupling reactions transform the simple bromopyridine scaffold into diverse, highly functionalized molecules, demonstrating its value as a versatile synthetic intermediate. mdpi.com

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameBond FormedReactant PartnerKey Features
Suzuki-Miyaura Coupling Carbon-Carbon (Aryl/Vinyl)Organoborane (e.g., Arylboronic acid)High functional group tolerance; stable reagents. lmaleidykla.ltlibretexts.org
Sonogashira Coupling Carbon-Carbon (Alkynyl)Terminal AlkyneMild reaction conditions; copper(I) co-catalyst often used. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination Carbon-NitrogenPrimary or Secondary AmineBroad scope for both amine and aryl halide partners; mild conditions. wikipedia.orgresearchgate.net

Precursor for Pharmacologically Relevant Scaffolds

The pyridine ring is a core structural motif in numerous biologically active compounds. slideshare.net Due to its synthetic flexibility, this compound and related structures serve as valuable precursors in medicinal chemistry for the development of novel molecular frameworks with potential therapeutic applications.

In modern drug discovery, the generation of compound libraries containing diverse but structurally related molecules is essential for screening against biological targets. The ability of this compound to undergo various coupling reactions makes it an ideal starting material for creating such libraries. mdpi.com By systematically reacting it with a range of boronic acids, amines, or alkynes, researchers can rapidly generate a multitude of novel pyridine-containing compounds. This approach facilitates the exploration of structure-activity relationships (SAR) and the identification of promising lead compounds for further development. The use of brominated pyridines as intermediates is a common strategy in the industrial preparation of pharmaceuticals. wikipedia.orggoogle.com

Many therapeutic agents function by inhibiting specific enzymes, such as kinases, or by binding to cellular receptors. The synthesis of these complex molecules often relies on versatile intermediates to construct the required scaffold. Brominated heterocycles, including derivatives of this compound, are used as key building blocks in the synthesis of small molecule kinase inhibitors. ed.ac.uk For instance, synthetic routes toward kinase inhibitors often employ Sonogashira and Buchwald-Hartwig reactions to build the complex aryl and heteroaryl structures necessary for binding to the ATP pocket of the target enzyme. ed.ac.uk The specific substitution pattern of the starting pyridine allows for precise control over the final molecule's three-dimensional shape and electronic properties, which are critical for effective and selective target engagement.

Applications in Agrochemical Synthesis as an Intermediate

The pyridine moiety is a crucial component in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.net The development of new and effective crop protection agents is a continuous process, and versatile chemical intermediates are in high demand. This compound and similar compounds serve as important starting materials in this industry. google.comgoogle.com The reactivity of the C-Br bond allows for the introduction of various functional groups that can tune the biological activity, selectivity, and environmental profile of the final product. Pyridine-based compounds are integral to the discovery and development of novel pesticides. nih.govresearchgate.net

Development of Novel Materials with Specific Electronic or Optical Properties

Beyond life sciences, functionalized pyridine derivatives are increasingly used in materials science to create organic materials with tailored electronic and photophysical properties. These materials are key components in devices such as organic light-emitting diodes (OLEDs). rsc.orgrsc.org

Pyridine-based compounds are often used as electron-transporting materials (ETMs) in OLEDs due to their inherent electron-deficient nature, which facilitates smooth electron injection and transport. rsc.orgrsc.org The electronic properties of these materials, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be precisely controlled by attaching different π-conjugated moieties to the pyridine core. rsc.org The use of a brominated precursor like this compound allows for the synthesis of these materials through cross-coupling reactions. The introduction of halogen atoms into the final molecular structure can also directly influence charge carrier mobility. nih.gov This synthetic control is essential for designing materials that improve the efficiency, stability, and color purity of OLED devices. rsc.orgacs.org

The development of conductive polymers and other π-conjugated materials is a cornerstone of modern electronics. These materials derive their properties from extended systems of alternating single and double bonds along the polymer backbone. The synthesis of such systems often relies on the iterative connection of aromatic and heteroaromatic units.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for synthesizing the building blocks of these materials. nih.gov By reacting brominated pyridines with suitable coupling partners, π-conjugated systems can be constructed. nih.govnih.gov The pyridine unit can be incorporated to modulate the electronic properties of the resulting polymer, influencing its conductivity, band gap, and stability. This approach provides a reliable pathway for creating new generations of organic semiconductors and conductive materials for applications in electronics and photovoltaics. nih.gov

Table of Mentioned Compounds

Chromophore Development and Optoelectronic Applications

The structural features of this compound, specifically the presence of a nitro group (an electron-withdrawing group) and a methyl group (an electron-donating group) on the pyridine ring, suggest its potential as a building block for chromophores. This "push-pull" system is a common design strategy for creating organic molecules with interesting optical and electronic properties. The bromine atom offers a reactive site for further chemical modification, allowing for the potential tuning of these properties.

However, specific research detailing the synthesis and characterization of chromophores derived directly from this compound and their subsequent use in optoelectronic devices is not found in the current body of scientific literature. The potential applications would be in areas such as dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and nonlinear optical materials, but this remains speculative without direct experimental evidence for this particular compound.

Utilization in Analytical Chemistry as a Reagent

Pyridine derivatives are sometimes employed as scaffolds for the development of biochemical probes. The reactivity of the bromine atom in this compound could theoretically be exploited for covalent labeling of biomolecules. The nitro group could also potentially serve as a reporter group, for instance, in electrochemical or spectroscopic assays. Despite this theoretical potential, there are no specific, published biochemical assays that report the use of this compound as a probe.

In chromatography, derivatization is a technique used to modify an analyte to improve its separation and detection. Reagents that introduce a chromophore or a fluorophore are often used to enhance UV-Vis or fluorescence detection, respectively. While this compound possesses a UV-active nitropyridine core, its application as a derivatizing agent for chromatographic detection has not been documented in scientific literature. General derivatizing agents are widely available, and it does not appear that this specific compound has been developed for this purpose.

Synthesis of Radiolabeled Pyridine Derivatives for Imaging Research

The synthesis of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting isotope, such as Fluorine-18, into a molecule allows for its detection and quantification within a living organism.

The structure of this compound presents a potential site for radiolabeling. The bromo substituent could be replaced with a radionuclide through various chemical reactions. However, there is no specific literature available that describes the radiolabeling of this compound or the use of its derivatives in imaging research. Research in PET ligand development is extensive, but studies have focused on other pyridine-based structures.

Future Research and Perspectives for this compound: A Roadmap for Innovation

The heterocyclic compound this compound stands as a versatile scaffold in organic synthesis, offering a unique combination of reactive sites that pave the way for the creation of a diverse array of more complex molecules. As scientific inquiry pushes the boundaries of chemical synthesis and material science, the future research directions for this compound are poised to expand into novel and exciting territories. This article delineates key areas of future investigation that could unlock the full potential of this compound, from enhancing its synthesis to exploring its applications in cutting-edge technologies.

Q & A

Q. What are the key physicochemical properties of 5-bromo-2-methyl-4-nitropyridine relevant to experimental design?

While direct data for this compound is limited, analogous bromonitropyridines (e.g., 2-bromo-5-nitropyridine and 5-bromo-2-nitropyridine) exhibit melting points (mp) between 137–150°C and molecular weights (F.W.) near 200–203 g/mol . For experimental design:

  • Thermal stability : Use controlled heating (<150°C) to avoid decomposition.
  • Solubility : Test polar aprotic solvents (e.g., DMF, DMSO) based on nitro and bromo substituent interactions.
  • Purification : Recrystallization from ethanol/water mixtures is effective for related compounds .

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

Synthesis likely involves sequential functionalization:

  • Step 1 : Nitration of 2-methylpyridine at the 4-position using HNO₃/H₂SO₄.
  • Step 2 : Bromination at the 5-position via electrophilic substitution (e.g., Br₂/Fe catalyst).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization . Note : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) .

Q. How should researchers safely handle this compound given its hazardous properties?

Based on safety data for 2-bromo-5-nitropyridine:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from reducing agents or heat sources.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be systematically resolved?

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Mitigation strategies:

  • Multi-technique validation : Compare 1H^1H-NMR (DMSO-d₆ vs. CDCl₃), 13C^{13}C-NMR, and IR (KBr pellet vs. ATR).
  • X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) .
  • Computational modeling : Use density functional theory (DFT) to predict spectral patterns and validate experimental results .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

The bromo and nitro groups influence reactivity:

  • Directing effects : The nitro group at C4 deactivates the ring, favoring C5 bromine substitution in Suzuki couplings.
  • Catalytic systems : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C, 12h) for C–C bond formation .
  • DFT-guided optimization : Calculate transition-state energies to predict regioselectivity under varying conditions .

Q. How do steric and electronic effects of the methyl group at C2 impact the reactivity of this compound?

  • Steric hindrance : The methyl group reduces accessibility to electrophiles at C2 and C6.
  • Electronic effects : Methyl’s electron-donating nature slightly activates the ring, contrasting with the nitro group’s deactivation. Experimental validation : Compare reaction rates with/without methyl via kinetic studies (e.g., SNAr reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.